1-Benzyl-2-hydroxypyridin-1-ium chloride
Description
1-Benzyl-2-hydroxypyridin-1-ium chloride is a pyridinium salt characterized by a benzyl group at the 1-position and a hydroxyl group at the 2-position of the pyridinium ring, with chloride as the counterion.
Properties
CAS No. |
398139-87-2 |
|---|---|
Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-benzylpyridin-1-ium-2-ol;chloride |
InChI |
InChI=1S/C12H11NO.ClH/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11;/h1-9H,10H2;1H |
InChI Key |
ITKOQZJKKHZQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-hydroxypyridin-1-ium chloride typically involves the alkylation of 2-hydroxypyridine with benzyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction methods .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
1-Benzyl-2-hydroxypyridin-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-hydroxypyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and hydroxyl group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Structural and Functional Differences
- This group also introduces acidity, as the hydroxyl proton may dissociate in solution. Imine Group (CAS 83441-26-3): The 2-imine substituent (NH) allows for tautomerization between imine and enamine forms, which could influence reactivity in synthesis or biological systems . Methyl Group (CAS 68909-18-2): The 1-methyl group increases steric bulk, possibly reducing intermolecular interactions and solubility in polar solvents .
- Hydrogen Bonding and Crystal Packing: The hydroxyl-containing target compound is expected to form O–H⋯Cl hydrogen bonds, similar to the N–H⋯Cl interactions observed in 2-(benzoylaminomethyl)pyridinium chloride, which forms pseudo-dimers . In contrast, the methyl-substituted analog lacks hydrogen-bond donors, leading to weaker intermolecular forces.
Physicochemical Properties
- Solubility: Hydroxyl and imine derivatives likely exhibit higher solubility in polar solvents (e.g., water, methanol) due to ionic character and hydrogen-bonding capacity. Methyl-substituted analogs may prefer organic solvents.
- Thermal Stability : The hydroxyl group’s hydrogen bonding could improve thermal stability compared to methyl derivatives, which lack such interactions.
Analytical Tools for Structural Characterization
Key software used to analyze these compounds includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
